molecular formula C12H9BrClNO2 B1590664 Ethyl 7-bromo-4-chloroquinoline-3-carboxylate CAS No. 206257-41-2

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate

Cat. No.: B1590664
CAS No.: 206257-41-2
M. Wt: 314.56 g/mol
InChI Key: NYXULZOUQJAFCL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS: 206257-41-2) is a halogenated quinoline derivative with the molecular formula C₁₂H₉BrClNO₂. It is a solid with a purity of ≥95% and is typically stored under sealed refrigeration . The compound features a bromine atom at position 7, a chlorine atom at position 4, and an ester group at position 3 of the quinoline core. Its molecular weight is 330.57 g/mol.

Synthesis The compound is synthesized via chlorination of ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate using oxalyl chloride in dichloromethane (DCM) at 35–40°C, yielding 76–82% . Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (t, CH₃), 4.43 (q, CH₂), 8.00–9.17 (aromatic H) .
  • Melting Point: 118–120°C .

Applications
Primarily used as a pharmaceutical intermediate, it serves in the synthesis of GABAA receptor ligands and other bioactive molecules .

Properties

IUPAC Name

ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXULZOUQJAFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476545
Record name Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206257-41-2
Record name 3-Quinolinecarboxylic acid, 7-bromo-4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206257-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-4-chloroquinoline-3-carboxylate typically involves the cyclization of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate in the presence of thionyl chloride . The reaction is carried out under an inert atmosphere at a temperature of 75°C for 16 hours, followed by solvent removal under reduced pressure and co-distillation with toluene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-4-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of ethyl 7-bromo-4-chloroquinoline-3-carboxylate is not well-documented. like other quinoline derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives vary in substituents at positions 4, 6, 7, and 8, significantly altering their physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethyl 4-Chloroquinoline-3-Carboxylate Derivatives

Compound Name (CAS) Substituents Molecular Formula Melting Point (°C) Yield (%) Key Applications
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (206257-41-2) 7-Br, 4-Cl C₁₂H₉BrClNO₂ 118–120 76–82 Pharmaceutical intermediates
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (206257-39-8) 6-Br, 4-Cl C₁₂H₉BrClNO₂ N/A N/A Not specified
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate (CAS N/A) 6-F, 4-Cl C₁₂H₉ClFNO₂ N/A N/A GABAA receptor studies
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (CAS N/A) 7-OCH₃, 4-Cl C₁₃H₁₂ClNO₃ N/A N/A Ligand synthesis
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate (953803-81-1) 6-Br, 4-Cl, 7-OCH₂CH₃ C₁₄H₁₃BrClNO₃ N/A N/A Fine chemical synthesis

Key Differences:

Reactivity: The 7-bromo substituent in the target compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy or ethoxy derivatives . Chlorine at position 4 stabilizes the quinoline core, making it less reactive toward nucleophilic substitution than nitro or hydroxyl analogs .

Physical Properties :

  • Halogenated derivatives (Br, Cl) generally exhibit higher melting points than alkoxy-substituted compounds due to increased molecular rigidity .
  • Methoxy/ethoxy groups reduce crystallinity, lowering melting points .

Synthetic Yields: The target compound’s synthesis (76–82% yield) is more efficient than multi-halogenated analogs (e.g., Ethyl 6-bromo-4,7-dichloroquinoline-3-carboxylate), which require additional steps .

Applications :

  • Bromine at position 7 is critical for binding to biological targets like GABAA receptors, whereas methoxy/ethoxy derivatives are tailored for solubility in drug formulations .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substitution at position 7 with bromine improves binding affinity to neurological targets, while position 6 modifications alter metabolic stability .
  • Safety: Limited hazard data are available for most analogs, though sealed storage is recommended due to sensitivity to moisture and light .

Biological Activity

Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C12H8BrClN2O2 and an average molecular weight of approximately 313.56 g/mol. The structural features include a quinoline backbone with bromine and chlorine substituents, contributing to its unique chemical reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

  • Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it shows efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) cells, displaying notable inhibitory activity . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of key cellular pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses, including Hepatitis B virus. This highlights its potential as a therapeutic agent in viral infections.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:

  • DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to cell death in cancerous tissues while sparing normal cells under certain conditions .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI assessed various quinoline derivatives' cytotoxic effects on different cancer cell lines. This compound was among the compounds tested, showing IC50 values indicating significant anticancer potential against HeLa cells .
  • Antimicrobial Efficacy Assessment : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited bacterial growth at low concentrations (MIC values around 10 µg/mL), demonstrating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaNotable Activity
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateC12H8BrClN2O2Antimicrobial and anticancer
Ethyl 7-chloroquinoline-3-carboxylateC12H8ClN2O2Moderate cytotoxicity
Ethyl 7-bromoquinoline-4-carboxylateC12H9BrN2O2Antiviral properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 7-bromo-4-chloroquinoline-3-carboxylate

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